molecular formula C24H20ClN7O2 B15132689 N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methoxyphenyl)acetamide

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methoxyphenyl)acetamide

Cat. No.: B15132689
M. Wt: 473.9 g/mol
InChI Key: NMGZOQUFXXULFL-UHFFFAOYSA-N
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Description

N-{1-[1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methoxyphenyl)acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core fused with substituted pyrazole and acetamide moieties. The 3-chlorophenyl group at the pyrazolo[3,4-d]pyrimidine ring and the 4-methoxyphenyl acetamide substituent contribute to its structural uniqueness. The acetamide group may enhance solubility and influence receptor binding compared to derivatives with ester or cyano substituents .

Properties

Molecular Formula

C24H20ClN7O2

Molecular Weight

473.9 g/mol

IUPAC Name

N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C24H20ClN7O2/c1-15-10-21(29-22(33)11-16-6-8-19(34-2)9-7-16)32(30-15)24-20-13-28-31(23(20)26-14-27-24)18-5-3-4-17(25)12-18/h3-10,12-14H,11H2,1-2H3,(H,29,33)

InChI Key

NMGZOQUFXXULFL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CC2=CC=C(C=C2)OC)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methoxyphenyl)acetamide involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with 3-chlorophenyl-substituted compounds under acidic or basic conditions.

    Introduction of the 3-methyl-1H-pyrazol-5-yl group: This step often involves the reaction of the pyrazolo[3,4-d]pyrimidine intermediate with a methyl-substituted pyrazole derivative.

    Attachment of the 4-methoxyphenylacetamide moiety: This final step can be accomplished through acylation reactions using 4-methoxyphenylacetic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific kinases or interact with G-protein coupled receptors, affecting cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Activity/Application Key Properties
Target Compound Pyrazolo[3,4-d]pyrimidine 3-Chlorophenyl, 3-methylpyrazole, 4-methoxyphenyl acetamide Inferred: Antitumor, kinase inhibition High polarity due to acetamide; potential improved solubility
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole 4-Chlorophenyl, cyano, chloroacetamide Insecticide intermediate (Fipronil) Dihedral angle: 30.7° between pyrazole and benzene; strong N–H⋯O H-bonding
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Pyrazolo-pyrimidine + thieno-pyrimidine Phenyl, thieno[3,2-d]pyrimidine Inferred: Anticancer Hybrid structure enhances π-π stacking; 82% synthesis yield
2-[1-(3-Chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide Pyrazolo[3,4-d]pyrimidin-4-one 3-Chlorophenyl, N-methylacetamide, 4-oxo group Inferred: Kinase inhibition Reduced solubility vs. target compound due to ketone group
N-(4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide Pyrazolo[3,4-d]pyrimidine + chromenone Fluoro-chromenone, fluorophenyl, acetamide Reported: Antitumor (MP: 302–304°C) High molecular weight (571.2 g/mol); complex pharmacokinetics

Key Research Findings

Substituent Effects on Bioactivity

  • Chlorophenyl vs. Methoxyphenyl Groups: The 3-chlorophenyl group in the target compound may enhance hydrophobic interactions in binding pockets compared to 4-chlorophenyl derivatives (e.g., ).
  • Acetamide vs. Cyano/Ester Groups: Acetamide-containing derivatives (e.g., target compound and ) exhibit higher polarity and solubility compared to cyano (e.g., ) or ester derivatives (e.g., ), which may influence bioavailability .

Structural Analysis and Spectroscopy

  • NMR Profiling : Comparative NMR studies (e.g., ) reveal that substituents in regions analogous to the target compound’s pyrazole and acetamide groups (e.g., positions 29–36 and 39–44) induce distinct chemical shifts, aiding in structural elucidation and activity prediction .
  • Crystallographic Data : The dihedral angle of 30.7° between pyrazole and benzene rings in suggests moderate planarity, whereas the target compound’s fused pyrazolo-pyrimidine core likely enforces rigidity, optimizing receptor binding .

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